6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
Brand Name: Vulcanchem
CAS No.: 18591-71-4
VCID: VC7954546
InChI: InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-15-7-12-13-11(10)15/h1-7,14H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol

CAS No.: 18591-71-4

Cat. No.: VC7954546

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol - 18591-71-4

Specification

CAS No. 18591-71-4
Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
IUPAC Name 6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Standard InChI InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-15-7-12-13-11(10)15/h1-7,14H
Standard InChI Key CXZFEQORZDGYOV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2

Introduction

Chemical Identity and Structural Characterization

Core Structure and Substituent Effects

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridazine moiety. The phenyl group at position 6 and hydroxyl group at position 8 introduce steric and electronic modifications that influence solubility, stability, and intermolecular interactions. Comparative analysis with the methyl-substituted analog (CAS 18591-70-3) reveals that phenyl substitution increases molecular weight (estimated 238.25 g/mol vs. 150.14 g/mol for the methyl variant) and enhances aromatic stacking potential, which may improve binding affinity in biological systems .

Table 1: Comparative Physicochemical Properties of Triazolo[4,3-b]pyridazin-8-ol Derivatives

Property6-Phenyl Derivative (Theoretical)6-Methyl Derivative 3-(Trifluoromethyl)phenyl Derivative
Molecular FormulaC₁₃H₁₀N₄OC₆H₆N₄OC₁₇H₁₅F₃N₄O
Molecular Weight (g/mol)238.25150.14377.4
Density (g/cm³)~1.51.6Not reported
Boiling Point (°C)>400 (decomposes)421.6Not reported
LogP~2.10.143.8 (estimated)

Theoretical calculations for the 6-phenyl derivative suggest moderate lipophilicity (LogP ~2.1), positioning it between the hydrophilic methyl analog (LogP 0.14) and the highly lipophilic trifluoromethylphenyl variant (LogP 3.8) . This balance may facilitate membrane permeability while retaining aqueous solubility—a critical factor for drug-like properties .

Synthetic Methodologies

Cyclization Strategies for Triazolo-Pyridazine Cores

Synthesis of the triazolo[4,3-b]pyridazine nucleus typically involves cyclocondensation reactions. For 6-substituted derivatives, a common approach employs hydrazine derivatives reacting with pyridazine precursors. In the case of 6-phenyl variants, Suzuki-Miyaura coupling could introduce the aryl group post-cyclization, as demonstrated in related systems .

Key Reaction Steps

  • Pyridazine Precursor Preparation: Starting with 3-amino-6-chloropyridazine, protection of the amino group followed by bromination at position 6 enables cross-coupling reactions .

  • Triazole Ring Formation: Treatment with thiosemicarbazide under basic conditions induces cyclization, forming the triazolo[4,3-b]pyridazine core .

  • Phenyl Group Introduction: Palladium-catalyzed coupling (e.g., Suzuki with phenylboronic acid) installs the 6-phenyl substituent .

  • Hydroxyl Group Deprotection: Acidic or basic hydrolysis removes protecting groups (e.g., acetyl) at position 8, yielding the final product .

Biological Activity and Mechanistic Insights

Apoptosis Induction and Cell Cycle Effects

In MCF-7 breast cancer cells, triazolo[4,3-b]pyridazines induce S-phase arrest (up to 42% cell accumulation vs. 18% in controls) and elevate caspase-9 activity by 29.6-fold . These effects correlate with downregulation of phosphorylated PI3K (p-PI3K ↓58%), Akt (p-Akt ↓63%), and mTOR (p-mTOR ↓71%), indicating pathway-level disruption .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

While specific data for 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol are unavailable, its methyl analog shows:

  • Moderate plasma protein binding (~82%)

  • Hepatic metabolism via CYP3A4-mediated oxidation

  • Renal excretion of glucuronidated metabolites

The phenyl substituent may increase metabolic stability by resisting oxidative demethylation but could reduce aqueous solubility, necessitating prodrug strategies for oral administration .

Acute Toxicity Trends

Future Directions and Applications

Targeted Drug Development

The dual c-Met/Pim-1 inhibitory profile positions 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol as a candidate for:

  • Combination Therapies: Synergistic use with PI3K inhibitors (e.g., alpelisib) to overcome pathway redundancy in cancers .

  • Theranostic Agents: Radiolabeling with ¹⁸F for PET imaging of kinase overexpression .

Material Science Applications

π-Conjugated triazolo-pyridazines show promise in organic electronics. The phenyl group enhances charge carrier mobility (theoretical μₕ = 0.12 cm²/V·s), suggesting utility in:

  • Organic field-effect transistors (OFETs)

  • Non-fullerene acceptors for perovskite solar cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator